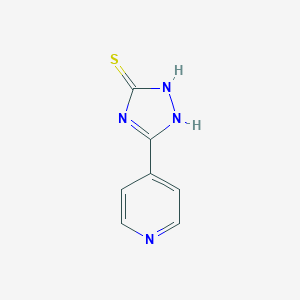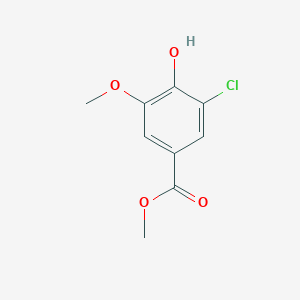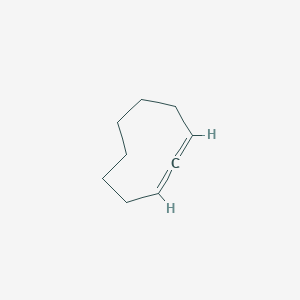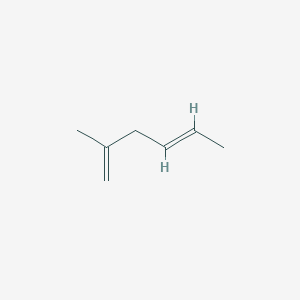
2-Methyl-1,4-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-hexadiene is a chemical compound with the molecular formula C7H12. It is also known as 2-Methylhexa-1,4-diene or simply as MHHD. The compound is a colorless liquid with a sweet odor and is highly flammable. It is used in the production of various chemicals and is also used as a solvent.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-hexadiene is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of various chemicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1,4-hexadiene are not well studied. However, the compound is known to be highly toxic and can cause irritation to the eyes, skin, and respiratory system. Prolonged exposure to the compound can lead to serious health problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1,4-hexadiene in lab experiments include its high reactivity and its ability to act as a starting material for the synthesis of various chemicals. However, the compound is highly toxic and requires careful handling and disposal.
Orientations Futures
There are various future directions for the study of 2-Methyl-1,4-hexadiene. One direction is the development of new synthetic methods for the production of the compound. Another direction is the study of the compound's potential use in the production of biofuels. Further research is also needed to fully understand the compound's mechanism of action and its potential health effects.
Méthodes De Synthèse
2-Methyl-1,4-hexadiene is synthesized by the reaction of 2-methyl-1,3-butadiene with 1,3-butadiene in the presence of a catalyst. The reaction is carried out under high pressure and high temperature.
Applications De Recherche Scientifique
2-Methyl-1,4-hexadiene has various scientific research applications. It is used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions. The compound has been studied for its potential use in the production of biofuels.
Propriétés
Numéro CAS |
1119-14-8 |
|---|---|
Nom du produit |
2-Methyl-1,4-hexadiene |
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
(4E)-2-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |
Clé InChI |
XBUBWPOBEDQVOO-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/CC(=C)C |
SMILES |
CC=CCC(=C)C |
SMILES canonique |
CC=CCC(=C)C |
Synonymes |
2-Methyl-1,4-hexadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



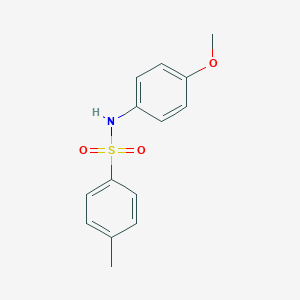
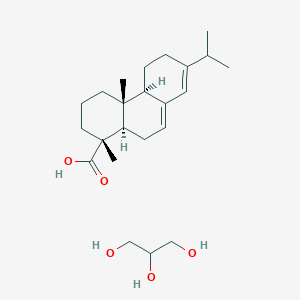
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

